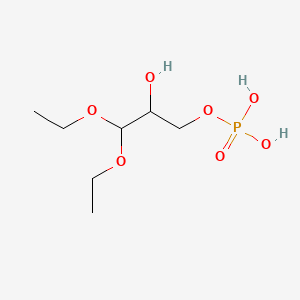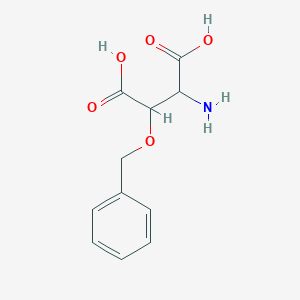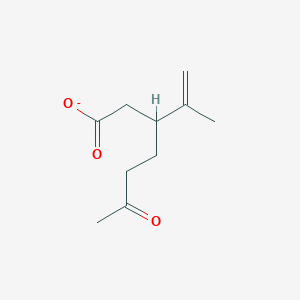
5-Azido-1H-indole-3-acetic acid
Vue d'ensemble
Description
5-Azido-1H-indole-3-acetic acid, also known as (5-Azido-1H-indol-3-yl)acetic acid, is a derivative of indole with a molecular formula of C10H9N4O2 . It has an average mass of 216.196 Da and a monoisotopic mass of 216.064728 Da . This compound is a monocarboxylic acid; an acetic acid in which one of the methyl hydrogens has been replaced by a 1H-indol-3-yl group .
Molecular Structure Analysis
The molecular structure of 5-Azido-1H-indole-3-acetic acid consists of a heteroaromatic ring system of high electroreactivity . It has six hydrogen bond acceptors, two hydrogen bond donors, and three freely rotating bonds .Physical And Chemical Properties Analysis
5-Azido-1H-indole-3-acetic acid has a polar surface area of 65 Ų . It has an ACD/LogP value of 1.80, indicating its lipophilicity . The ACD/LogD values at pH 5.5 and 7.4 are 1.40 and -0.40, respectively .Applications De Recherche Scientifique
Identification of Auxin-Binding Proteins
5-Azido-1H-indole-3-acetic acid, a photoaffinity analogue of the plant hormone indole-3-acetic acid (IAA), has been instrumental in identifying auxin-binding proteins. In a study by Zettl et al. (1994), this compound was used to label Arabidopsis thaliana membranes, leading to the identification of an auxin-binding protein, Atpm24, related to glutathione S-transferases (GSTs). This study highlights the role of such proteins in plant physiological processes (Zettl, Schell, & Palme, 1994).
Auxin Receptor Identification in Maize
Jones and Venis (1989) utilized 5-azidoindole-3-acetic acid to identify indole-3-acetic acid-binding proteins in maize. They discovered two peptides that specifically bind to this analogue, providing insights into auxin receptors mediating cell elongation in maize (Jones & Venis, 1989).
Exploration of Soluble Auxin-Binding Proteins
Macdonald, Jones, and King (1991) used azido-IAA (5-N3-[7-3H]indole-3-acetic acid) to investigate auxin-binding proteins in Hyoscyamus muticus cells. Their findings revealed specific labeling of polypeptides with high affinity indole-binding sites, contributing to the understanding of auxin action in plants (Macdonald, Jones, & King, 1991).
Development of Research Tools with Indole Derivatives
The work of Ilić et al. (2005) introduced 5- and 6-(2-aminoethyl)-derivatives of indole-3-acetic acid for novel research tools, including immobilized and carrier-linked forms of the hormone and its conjugates. This research expanded the utility of indole derivatives in biochemical studies (Ilić et al., 2005).
Identification of Proteins Involved in Auxin Transport
Jones et al. (1984) applied tritiated 5-azidoindole-3-acetic acid to photolabel proteins in maize, identifying several proteins potentially involved in auxin transport. This study provided valuable insights into the molecular mechanisms of hormone transport in plants (Jones et al., 1984).
Propriétés
IUPAC Name |
2-(5-azido-1H-indol-3-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4O2/c11-14-13-7-1-2-9-8(4-7)6(5-12-9)3-10(15)16/h1-2,4-5,12H,3H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDMGTDQGBHMWAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N=[N+]=[N-])C(=CN2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40229697 | |
| Record name | 5-Azido-1H-indole-3-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40229697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Azido-1H-indole-3-acetic acid | |
CAS RN |
79473-10-2 | |
| Record name | 5-Azido-1H-indole-3-acetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079473102 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Azido-1H-indole-3-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40229697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-[3,4-dihydro-1H-isoquinolin-2-yl(phenyl)methyl]-6-thiazolo[3,2-b][1,2,4]triazolol](/img/structure/B1230661.png)
![10-[2-(morpholin-4-yl)ethyl]-12-phenyl-10,12-dihydro-11H-benzo[5,6]chromeno[2,3-d]pyrimidin-11-imine](/img/structure/B1230663.png)
![1-[(4-chlorophenyl)-oxomethyl]-N-[4-(1-piperidinylsulfonyl)phenyl]-3-piperidinecarboxamide](/img/structure/B1230664.png)
![Methyl 7-(hydroxymethyl)-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B1230665.png)


![5-[(Carbamimidoylthio)methyl]-2-(3-methylbutoxy)benzoic acid methyl ester](/img/structure/B1230673.png)
![2-(4-Chlorophenyl)-4-[(6-methyl-2-pyridinyl)aminomethylene]-5-oxo-2-oxazoline](/img/structure/B1230674.png)

![[2-(3,4-Dimethylphenyl)-4-quinolinyl]-(1-piperidinyl)methanone](/img/structure/B1230678.png)


